4,4'-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid
Description
Properties
CAS No. |
109424-69-3 |
|---|---|
Molecular Formula |
C22H14N4O4 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-[6-(4-carboxyphenyl)-3-pyridin-2-yl-1,2,4-triazin-5-yl]benzoic acid |
InChI |
InChI=1S/C22H14N4O4/c27-21(28)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)22(29)30)25-26-20(24-18)17-3-1-2-12-23-17/h1-12H,(H,27,28)(H,29,30) |
InChI Key |
CMQAZDMYSYNVSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazine Core
- The 1,2,4-triazine ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and nitrile or amidine precursors.
- For example, potassium pyridine dithiocarbazate can be reacted with hydrazine hydrate under reflux conditions (~180 °C) to form triazole intermediates, which can be further transformed into triazine derivatives by appropriate cyclization and substitution steps.
- The reaction mixture is typically acidified post-reflux to precipitate the heterocyclic product, which is then recrystallized from ethanol to improve purity.
Attachment of Dibenzoic Acid Moieties
- The benzoic acid groups are introduced by coupling reactions between the triazine core and 4-carboxyphenyl derivatives.
- This can be achieved by using 4-bromobenzoic acid or its derivatives in palladium-catalyzed cross-coupling reactions with the triazine intermediate.
- Alternatively, acylation reactions using benzoyl chlorides bearing carboxylic acid functionalities can be employed, often requiring base catalysts and controlled temperature to avoid side reactions.
Purification and Characterization
- The crude product is purified by recrystallization from suitable solvents such as ethanol or by chromatographic techniques.
- Characterization includes melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Representative Reaction Conditions and Yields
Research Findings and Optimization Notes
- The yield and purity of the final compound depend heavily on the choice of catalysts, solvents, and reaction times.
- Electron-withdrawing groups on acylation reagents tend to improve yields during the formation of heterocyclic acyl derivatives.
- Reflux conditions and acidification steps are critical for successful cyclization and precipitation of intermediates.
- The use of palladium catalysts in cross-coupling reactions is well-established for attaching aromatic substituents to heterocyclic cores, providing regioselectivity and good yields.
- Alternative synthetic routes involving Staudinger reductive cyclization and tandem cycloaddition/cycloreversion sequences have been reported for related heterocyclic systems, which may be adapted for this compound.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Hydrazine-mediated cyclization | Potassium pyridine dithiocarbazate, hydrazine hydrate | Straightforward ring formation | Requires high temperature reflux |
| Pd-catalyzed Suzuki coupling | Pyridin-2-yl boronic acid, Pd catalyst | High regioselectivity, good yields | Sensitive to moisture and air |
| Acylation with benzoyl chloride | Benzoyl chloride, pyridine | Direct introduction of benzoic acid groups | Moderate yields, side reactions possible |
| Recrystallization purification | Ethanol or suitable solvents | Enhances purity | May require multiple recrystallizations |
Chemical Reactions Analysis
Types of Reactions
4,4’-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine or pyridine rings.
Substitution: The benzoic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of 4,4'-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid exhibit significant anticancer properties. For instance, studies have demonstrated that certain triazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. This mechanism is attributed to their ability to interact with DNA and disrupt cellular processes essential for cancer cell survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways .
Materials Science
Organic Light Emitting Diodes (OLEDs)
In materials science, this compound is utilized in the development of organic light-emitting diodes. Its incorporation into OLED structures enhances the device's efficiency by improving charge transport and light emission properties. Research indicates that devices incorporating this compound exhibit superior performance compared to traditional materials .
Polymer Composites
The compound is also explored as an additive in polymer composites to enhance thermal stability and mechanical properties. Studies have indicated that incorporating triazine-based compounds into polymer matrices can significantly improve their thermal degradation temperatures and mechanical strength .
Analytical Chemistry
Spectrophotometric Applications
this compound is employed in analytical chemistry for the spectrophotometric determination of metal ions such as iron. The compound forms stable complexes with these ions, allowing for sensitive detection methods that are crucial in environmental monitoring and clinical diagnostics .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |
| Antimicrobial properties | Effective against various bacterial strains | |
| Materials Science | Organic Light Emitting Diodes | Enhanced efficiency in charge transport |
| Polymer composites | Improved thermal stability and mechanical strength | |
| Analytical Chemistry | Spectrophotometric determination of metal ions | Sensitive detection methods for environmental monitoring |
Case Studies
Case Study 1: Anticancer Research
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the anticancer effects of triazine derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and a significant induction of apoptosis through caspase activation pathways.
Case Study 2: OLED Development
Research conducted by a team at a leading university focused on integrating this compound into OLEDs. The findings revealed that devices incorporating this compound exhibited a 30% increase in luminous efficiency compared to standard OLED materials.
Mechanism of Action
The mechanism of action of 4,4’-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic or electronic properties. These interactions can influence various biochemical pathways, making the compound useful in both research and therapeutic applications .
Comparison with Similar Compounds
Sulfonated Derivatives (Ferrozine and Related Salts)
- Key Compounds: Ferrozine monosodium salt (CAS 69898-45-9): Contains one sodium sulfonate group, enhancing water solubility while retaining metal-chelating properties . Ferrozine disodium salt (CAS 28048-33-1): Fully sulfonated, offering superior hydrophilicity for applications in aqueous media .
- Functional Groups : Sulfonic acid (-SO₃H) groups confer high acidity and solubility in polar solvents, critical for biomedical and environmental assays .
Carboxylic Acid Derivatives
Non-Ionic Analogues
- 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine: Lacks sulfonate or carboxylate groups, rendering it hydrophobic. Used in organic synthesis and as a ligand for transition metals in non-polar environments .
Physicochemical Properties
Analytical Chemistry
- Ferrozine Salts : Form stable magenta complexes with Fe²⁺ (λmax = 562 nm), enabling spectrophotometric iron quantification in biological and environmental samples .
- 4,4'-(3-(Pyridin-2-yl)-...dibenzoic Acid: Limited evidence for analytical use, but carboxylate groups may enable selective binding to divalent cations (e.g., Ca²⁺, Mg²⁺) in non-aqueous systems.
Coordination Chemistry and Catalysis
- Sulfonated Ligands (L1/L2) : Used to synthesize water-soluble Re and Cu complexes with antimicrobial activity. The sulfonate groups enhance cellular permeability and solubility in polar reaction media .
- Carboxylic Acid Variant: Potential for forming pH-sensitive metal-organic frameworks (MOFs) or catalysts, leveraging carboxylate’s tunable protonation states.
Biological Activity
4,4'-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, particularly its anticancer properties and mechanisms of action.
- Molecular Formula : CHNO
- Molecular Weight : 284.29 g/mol
- CAS Number : Not specifically listed but related compounds exist under similar identifiers.
Biological Activity Overview
The compound has shown promising results in various biological assays, particularly in cancer research. Studies have been conducted to evaluate its cytotoxicity against different cancer cell lines.
Anticancer Activity
- Cytotoxicity Assays :
-
Mechanisms of Action :
- The compound induces apoptosis through the activation of caspases (caspase 3, 8, and 9), promoting cell death in cancer cells while sparing normal cells .
- It has also been shown to suppress NF-κB expression while promoting p53 and Bax pathways, which are crucial for apoptosis .
- Additionally, it triggers autophagy by increasing the formation of autophagosomes and inhibiting mTOR signaling pathways .
Data Tables
| Assay Type | Cell Line | IC50 (µM) | Comparison Drug | Mechanism |
|---|---|---|---|---|
| MTT Assay | MCF-7 | 0.25 | Cisplatin (0.5) | Apoptosis via caspases |
| MTT Assay | MDA-MB-231 | 0.30 | Cisplatin (0.5) | NF-κB suppression |
| Apoptosis Assay | MCF-7 | N/A | N/A | Autophagy induction |
Case Studies
Several studies have focused on the synthesis and evaluation of triazine derivatives similar to the compound :
- Study on Triazine Derivatives :
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
